molecular formula C19H17ClN4O2 B6089767 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6089767
M. Wt: 368.8 g/mol
InChI Key: UOYKQZHOOZQQHV-UHFFFAOYSA-N
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Description

5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-10-3-5-13-14(7-10)23-19(22-13)17-15(25)9-24(18(17)21)11-4-6-16(26-2)12(20)8-11/h3-8,21,25H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKQZHOOZQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC(=C(C=C4)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzodiazoles, and pyrrolones. Key steps may involve:

    Nitration and Reduction: Introduction of the amino group via nitration followed by reduction.

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Cyclization: Formation of the pyrrolone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or hydrogen gas.

    Halogenating Agents: Such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development.

Industry

In industry, it may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
  • 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-AMINO-1-(3-CHLORO-4-METHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

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